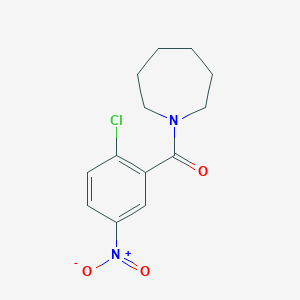

1-(2-Chloro-5-nitrobenzoyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15ClN2O3 |

|---|---|

Molecular Weight |

282.72 g/mol |

IUPAC Name |

azepan-1-yl-(2-chloro-5-nitrophenyl)methanone |

InChI |

InChI=1S/C13H15ClN2O3/c14-12-6-5-10(16(18)19)9-11(12)13(17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |

InChI Key |

ZMUSPVMWJLXHES-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Iii. Chemical Reactivity and Mechanistic Investigations of 1 2 Chloro 5 Nitrobenzoyl Azepane

Reactivity of the Azepane Nitrogen Atom

The nitrogen atom of the azepane ring is incorporated into an amide functional group, which significantly influences its chemical properties.

The azepane nitrogen in 1-(2-chloro-5-nitrobenzoyl)azepane exhibits markedly low nucleophilicity. This is a characteristic feature of amides, where the lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. auburn.educhemguide.co.uk This resonance stabilization reduces the availability of the lone pair to attack electrophiles, rendering the amide nitrogen significantly less basic and nucleophilic than the corresponding amine. chemguide.co.uk

Consequently, direct N-alkylation or N-acylation of this compound is generally challenging under standard conditions. Such reactions typically require the deprotonation of the amide N-H bond using a very strong base (e.g., sodium hydride) to generate the corresponding amide anion, or amidate. auburn.edu This anionic species is a substantially more potent nucleophile and can participate in displacement reactions with alkyl halides or other electrophiles. auburn.edu However, the presence of other reactive sites, particularly the nitro-substituted aromatic ring, could lead to competing side reactions under such strongly basic conditions.

The general reactivity of amides compared to other carbonyl compounds is influenced by the nature of the atom bonded to the carbonyl carbon. The nitrogen in an amide is less electronegative than the oxygen in an ester, allowing for more effective donation of its non-bonding electrons into the carbonyl system. auburn.edu This increased resonance delocalization makes the amide carbonyl carbon less electrophilic and the N-H proton weakly acidic. auburn.edu

The seven-membered azepane ring is inherently flexible, capable of adopting multiple conformations such as chair, boat, and twist-chair forms to minimize steric and torsional strain. The substitution of the nitrogen atom with the bulky 2-chloro-5-nitrobenzoyl group imposes significant conformational constraints on the ring.

Research on substituted azepanes using NMR spectroscopy and computational modeling has demonstrated that even single substituents can strongly bias the conformational equilibrium of the ring, favoring one major conformation. rsc.org For this compound, the planar nature of the amide bond (due to sp2 hybridization of the nitrogen) and the steric bulk of the aryl group will influence the relative energies of the possible ring conformations. The rotational barrier around the C-N amide bond is significant, leading to the existence of distinct rotamers (E/Z isomers), further complicating the conformational landscape. u-tokyo.ac.jp The preferred conformation will seek to minimize steric clashes between the aromatic ring and the hydrogens on the azepane ring, particularly those at the alpha positions.

Table 1: Potential Conformations of the Azepane Ring

| Conformation | Description | Stability Factors |

|---|---|---|

| Chair | A relatively stable, low-energy conformation. | Minimizes angle and torsional strain. |

| Boat | A higher-energy, more flexible conformation. | Can be an intermediate in ring-inversion processes. |

| Twist-Chair/Boat | Intermediate conformations that relieve some of the strain present in pure chair or boat forms. | Often represent energy minima on the conformational potential energy surface. |

Transformations Involving the Nitro Group

The nitro group on the benzoyl moiety is a versatile functional group that can undergo several important transformations, with reduction being the most prominent.

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. acs.org This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly altering the chemical properties of the aromatic ring. The reduction proceeds through a six-electron change, typically involving nitroso and hydroxylamine (B1172632) intermediates. acs.orgnih.govgoogle.com A variety of reducing systems are effective for this purpose.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. Catalysts like palladium on carbon (Pd/C) or Raney nickel are frequently employed with hydrogen gas. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is generally efficient, and the only byproduct is water. u-tokyo.ac.jp However, care must be taken as the chloro-substituent on the aromatic ring can sometimes be removed (hydrodehalogenation) under these conditions, especially with Pd/C. commonorganicchemistry.com

Chemical Reduction: A wide array of chemical reagents can reduce aromatic nitro compounds.

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods. acs.orgwikipedia.org Tin(II) chloride (SnCl₂) is a milder alternative that can show good chemoselectivity. scispace.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes allowing for the selective reduction of one nitro group in the presence of another. wikipedia.org

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas (1 atm to high pressure), Methanol or Ethanol (B145695) solvent | High efficiency, clean workup. commonorganicchemistry.com | May cause dehalogenation of aryl halides. commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ gas, Ethanol solvent | Less prone to causing dehalogenation than Pd/C. commonorganicchemistry.com | Catalyst preparation and handling. |

| Fe / HCl or NH₄Cl | Refluxing acid or aqueous solution | Inexpensive, effective. | Requires acidic conditions, workup can be tedious. |

| SnCl₂ / HCl | Concentrated HCl, often with heating | Mild, can be chemoselective. scispace.com | Stoichiometric amounts of tin waste. |

| Zn / Acetic Acid | Acetic acid solvent | Mild conditions. commonorganicchemistry.com | Requires acidic conditions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, useful for sensitive substrates. | Can have moderate yields. |

The photochemistry of ortho-nitrobenzyl compounds is a well-studied area, often utilized for photolabile protecting groups. nih.gov The canonical reaction involves the excitation of the nitro group, followed by an intramolecular hydrogen atom abstraction from the benzylic position to form an aci-nitro intermediate. acs.orgacs.org This intermediate then undergoes rearrangement and cleavage to release the protected substrate. nih.govacs.org

In the case of this compound, there is no benzylic hydrogen atom available for this classic photochemical pathway. The carbonyl group separates the nitro-substituted ring from any C-H bonds that could readily participate in such an intramolecular hydrogen transfer. However, the 2-nitrobenzoyl moiety can still absorb UV light and become electronically excited. The excited state of the nitro group is known to be a powerful oxidant and can participate in other photochemical processes, although the specific pathways for this substrate are not widely documented. The general mechanism for related 2-nitrobenzyl compounds involves several key intermediates.

Table 3: Key Intermediates in the Photolysis of 2-Nitrobenzyl Compounds

| Intermediate | Structure | Role in Mechanism | Reference |

|---|---|---|---|

| aci-Nitro Tautomer | R-C=N+(O⁻)OH | Primary transient species formed after hydrogen abstraction. | acs.org |

| Dihydrobenzisoxazolol | Cyclic ether | Formed from the decay of the aci-nitro tautomer. | acs.org |

| Nitroso Hemiacetal | R-C(OH)(OR')-Ar-NO | Precedes the final release of the protected group. | acs.org |

While direct application of these pathways to this compound is not straightforward, the study of related systems provides a framework for predicting potential photochemical reactivity, which would likely involve the excited nitro group interacting with other parts of the molecule or with the solvent.

The nitro group (–NO₂) is in a high oxidation state of nitrogen (+3) and is generally considered an oxidizing agent itself; it is not readily susceptible to further oxidation. Therefore, oxidative transformations directly involving the nitro group of this compound are highly unfavorable and not a common reaction pathway.

The example of "N-oxide formation" typically refers to the oxidation of a nitrogen atom within a heterocyclic ring (e.g., pyridine (B92270) to pyridine-N-oxide) or an amine. nih.govthieme-connect.de While one could consider the oxidation of the azepane nitrogen, amides are notably resistant to oxidation at the nitrogen atom due to the delocalization of the nitrogen's lone pair, which lowers its electron density and reactivity. u-tokyo.ac.jp

Reactions at the Chlorinated Benzoyl Moiety

The chlorinated benzoyl portion of the molecule is the principal site for synthetic modification. The reactivity is dominated by the susceptibility of the C-Cl bond to cleavage and replacement, facilitated by the activating effects of the ortho-nitro group.

The chlorine atom on the benzoyl ring serves as a versatile handle for introducing a wide array of functional groups through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr). This reaction is highly favored due to the presence of the electron-withdrawing nitro group positioned ortho to the chlorine leaving group. libretexts.orglibretexts.org This positioning allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. youtube.comnih.gov The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate; second, the chloride ion is expelled, restoring the aromaticity of the ring. youtube.com A variety of nucleophiles can be employed in this transformation, leading to a diverse range of derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, such as the one present in this compound, are viable substrates for these transformations, although they are generally less reactive than the corresponding bromides or iodides. mdpi.com The use of specialized palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, has enabled the efficient coupling of these less reactive electrophiles. nih.gov These reactions typically involve a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. youtube.com Recent advancements have also demonstrated that the nitro group itself can be used as a coupling handle, although the chloro group is a more conventional leaving group. nih.govrhhz.net

Table 1: Potential Substitution and Cross-Coupling Reactions at the Benzoyl Moiety

| Reaction Type | Reagent/Catalyst System | Potential Product Class |

|---|---|---|

| SNAr | ||

| Amination | Primary/Secondary Amines (e.g., Aniline (B41778), Morpholine) | N-Aryl Amine Derivatives |

| Etherification | Alkoxides/Phenoxides (e.g., Sodium Methoxide) | Aryl Ether Derivatives |

| Thiolation | Thiolates (e.g., Sodium Thiophenoxide) | Aryl Thioether Derivatives |

| Cross-Coupling | ||

| Suzuki Coupling | Arylboronic Acids / Pd Catalyst (e.g., Pd(PPh₃)₄) | Biaryl Derivatives |

| Buchwald-Hartwig Amination | Amines / Pd Catalyst (e.g., Pd₂(dba)₃, BrettPhos) | N-Aryl Amine Derivatives |

| Sonogashira Coupling | Terminal Alkynes / Pd & Cu Catalysts | Aryl-Alkyne Derivatives |

| Heck Coupling | Alkenes / Pd Catalyst | Aryl-Alkene Derivatives |

| Hiyama Coupling | Organosilanes / Pd Catalyst | Biaryl Derivatives |

The electronic nature of the benzoyl ring in this compound strongly dictates its susceptibility towards either electrophilic or nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): As detailed previously, the ring is highly activated for nucleophilic aromatic substitution. The combined electron-withdrawing effects of the ortho-nitro group, the meta-carbonyl group, and the chlorine atom create a significant partial positive charge on the carbon atoms of the ring, particularly the one bearing the chlorine. This electron deficiency makes the ring an excellent target for attack by electron-rich nucleophiles. libretexts.orglibretexts.org The stabilization of the resulting Meisenheimer complex by the nitro group is the key factor that renders this pathway highly favorable. nih.gov

Electrophilic Aromatic Substitution (EAS): Conversely, the benzoyl ring is strongly deactivated towards electrophilic aromatic substitution. Electrophilic attack requires the aromatic ring to act as a nucleophile, donating its π-electrons to an electrophile. The potent electron-withdrawing substituents (-NO₂, -Cl, -C(O)R) severely diminish the electron density of the π-system, making it a very poor nucleophile. researchgate.net Any attempt to force an electrophilic substitution would require extremely harsh conditions and would likely result in low yields and a mixture of products, if any reaction occurs at all. Therefore, for practical synthetic purposes, SNAr is the exclusive pathway for substitution on this aromatic ring.

Theoretical and Computational Elucidation of Reaction Mechanisms

To gain deeper insight into the reactivity and mechanistic pathways of this compound, theoretical and computational methods are invaluable tools. These approaches allow for the detailed study of reaction profiles, transition states, and the influence of various factors that are often difficult to probe experimentally.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating reaction mechanisms at the molecular level. researchgate.netresearchgate.net For the SNAr reactions of this compound, DFT can be used to model the entire reaction energy profile.

Researchers can calculate the geometries and energies of the reactants, the Meisenheimer intermediate, the transition states, and the products. researchgate.net The transition state connecting the reactants to the Meisenheimer complex is often the rate-determining step, and its calculated energy barrier (activation energy) provides a quantitative measure of the reaction rate. x-mol.com Studies on analogous systems, such as the reaction of 1-chloro-2-nitrobenzene (B146284) with aniline, have utilized DFT methods like B3PW91 to map out the potential energy surface and confirm that the reaction proceeds via a stabilized Meisenheimer complex. researchgate.netx-mol.com There is ongoing discussion and computational evidence suggesting that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, a dichotomy that DFT calculations are well-suited to explore. nih.govacs.org

Computational chemistry is instrumental in predicting the selectivity of chemical reactions. For a molecule like this compound, which has multiple potentially reactive sites, computational models can predict the most likely site of attack. By calculating and comparing the activation barriers for nucleophilic attack at different positions on the ring, one can determine the regioselectivity.

Furthermore, pathway analysis using computational tools can help distinguish between competing reaction mechanisms, such as a stepwise SNAr versus a concerted pathway. acs.org Models can be built to predict how reactivity changes with different nucleophiles, leaving groups, or substituents on the aromatic ring. Recent developments have led to quantitative structure-reactivity relationship (QSRR) models that use computationally derived descriptors, such as molecular electrostatic potential (ESP) and electron affinity (EA), to predict SNAr reaction rates and selectivities with high accuracy. nih.gov

While quantum chemical calculations are excellent for describing static energy profiles, Molecular Dynamics (MD) simulations provide a way to understand the dynamic aspects of a reaction, including kinetics and the crucial role of the solvent. chemrxiv.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful. In this approach, the reacting species (the solute) are treated with a high level of quantum mechanics, while the surrounding solvent molecules are treated with less computationally expensive molecular mechanics. nih.gov

Table 2: Application of Computational Methods to this compound

| Computational Method | Area of Investigation | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Energetics | Geometry of transition states (e.g., Meisenheimer complex), calculation of activation energy barriers, determination of reaction thermodynamics (exothermic/endothermic). researchgate.netresearchgate.net |

| Quantitative Structure-Reactivity Relationships (QSRR) | Prediction of Reactivity | Correlation of calculated molecular descriptors (e.g., ESP, EA) with experimental reaction rates to predict selectivity and reactivity for new substrates. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Solvent Effects & Dynamics | Elucidation of specific solute-solvent interactions, understanding the role of solvent in stabilizing charged intermediates, and reproducing solvent-dependent kinetic effects. nih.gov |

| Molecular Dynamics (MD) | Reaction Kinetics & Free Energy Surface | Simulation of reaction trajectories over time, calculation of free energy profiles, and understanding the influence of solvent dynamics on the reaction rate. chemrxiv.orgresearchgate.net |

Iv. Derivatives and Analogues of 1 2 Chloro 5 Nitrobenzoyl Azepane: Design and Synthesis

Systematic Modification of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, offers a flexible three-dimensional scaffold that is less common in medicinal chemistry libraries compared to five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). nih.gov Its modification is a key strategy for creating novel chemical entities with distinct properties.

These synthetic strategies enable the introduction of a wide array of functional groups, each imparting unique properties. For instance, alkyl groups can enhance lipophilicity, while polar groups like hydroxyls or amines can improve aqueous solubility and provide new points for hydrogen bonding. The precise placement of these substituents is crucial for tuning the molecule's steric bulk and electronic distribution, thereby modulating its reactivity and interaction with its environment.

| Substituent | Position on Azepane Ring | Potential Effect on Properties | Synthetic Approach Reference |

|---|---|---|---|

| Carboxylate (-COOH) | C2 | Increases polarity; provides a handle for further functionalization (e.g., amide coupling). | Asymmetric synthesis via oxidative cleavage nih.gov |

| Hydroxyl (-OH) | C5 | Increases polarity and hydrogen bonding potential. | Asymmetric synthesis from hydroxy-ketone precursors nih.gov |

| Aryl (-Ph) | C3 | Increases steric bulk and lipophilicity; introduces potential for π-π stacking interactions. | Dearomative ring expansion of m-Ph-nitrobenzene manchester.ac.uk |

| Alkoxy (-OEt) | C4 | Modulates lipophilicity and electronic properties. | Dearomative ring expansion of m-OEt-nitrobenzene manchester.ac.uk |

Fusing the azepane ring with other cyclic structures creates rigid, bicyclic, or polycyclic scaffolds with well-defined three-dimensional geometries. These fused systems can significantly constrain the conformational flexibility of the azepane ring, which can be advantageous for optimizing binding to specific targets. Several synthetic methodologies have been developed to construct these complex architectures.

One notable approach is the Beckmann rearrangement of cyclohexanone (B45756) oximes to generate fused lactams, which can then be reduced to the corresponding fused azepanes. nih.gov This method allows for stereoselective synthesis of both cis- and trans-fused ring systems. nih.gov Other powerful techniques include ring-closing metathesis, intramolecular cyclopropanation followed by aza-Cope rearrangement of dienyltriazoles, and cascade Michael/aldol-like cyclizations. researchgate.netscispace.com These methods provide access to a diverse range of fused azepane derivatives, such as pyrrolo[2,1-a]isoindolones and tetrahydropyrido[2,1-a]isoindolones. researchgate.net

| Fused Ring System | Synthetic Method | Significance | Reference |

|---|---|---|---|

| cis-Fused Pyrrolidinocyclohexane | Hydrogenation of pyrrolocyclohexanone followed by Beckmann rearrangement. | Creates stereochemically defined bicyclic diamines. | nih.gov |

| trans-Fused Pyrrolidinocyclohexane | Beckmann rearrangement followed by hydrogenation under harsher conditions. | Provides access to alternative stereoisomers of fused diamines. | nih.gov |

| Fused Dihydroazepines | Rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement. | Forms fused systems from dienyltriazoles, demonstrating sequential reaction power. | scispace.com |

| Pyrrolo[2,1-a]isoindolone | Cascade Michael/aldol-like cyclization. | Highly diastereoselective synthesis of novel heterocycle-fused systems. | researchgate.net |

Functionalization of the 2-Chloro-5-nitrobenzoyl Unit

The 2-chloro-5-nitrobenzoyl moiety is a versatile electrophilic component, with the chloro and nitro groups serving as reactive handles for a wide range of chemical transformations. Modifying this unit allows for fine-tuning of the electronic properties of the entire molecule.

The nitro and chloro groups on the benzoyl ring are prime targets for functionalization. The nitro group (NO₂) is strongly electron-withdrawing and can be readily reduced to an amino group (NH₂) under various conditions, such as catalytic hydrogenation. This transformation dramatically alters the electronic character of the aromatic ring, converting an electron-withdrawing group into a strongly electron-donating one. The resulting aniline (B41778) derivative can then serve as a nucleophile or be further modified, for example, through diazotization or acylation.

A broader strategy involves the complete replacement of the 2-chloro-5-nitrobenzoyl unit with other substituted benzoyl analogues. This allows for a systematic exploration of how different substitution patterns on the aromatic ring affect the molecule's properties. The synthesis typically involves coupling azepane with a variety of pre-functionalized benzoyl chlorides. For instance, analogues could be designed with different halogen atoms (F, Br, I), electron-donating groups (e.g., methoxy, methyl), or other electron-withdrawing groups (e.g., trifluoromethyl, cyano) at various positions on the ring. The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives from a related nitrobenzoic acid precursor highlights the feasibility of building complex benzoyl structures. nih.gov

| Substituent Pattern on Benzoyl Ring | Rationale for Exploration | Potential Synthetic Precursor |

|---|---|---|

| 2-Amino-5-chlorobenzoyl | Investigate effect of electron-donating group; potential for new H-bonding. | Reduction of 2-chloro-5-nitrobenzoyl group. |

| 2-Methoxy-5-nitrobenzoyl | Modulate electronics and steric hindrance at the ortho position. | 2-Chloro-5-nitroanisole nih.gov followed by carbonylation or oxidation. |

| 2,5-Dichlorobenzoyl | Increase lipophilicity and explore halogen-halogen interactions. | 2,5-Dichlorobenzoic acid. |

| 4-Trifluoromethylbenzoyl | Introduce a strong, metabolically stable electron-withdrawing group. | 4-(Trifluoromethyl)benzoyl chloride. |

Design Principles for Investigating Structure-Reactivity Relationships

The systematic synthesis of derivatives and analogues is foundational to establishing structure-reactivity relationships (SRR) and structure-activity relationships (SAR). nih.gov The core principle is to make discrete, well-defined structural changes to a parent molecule and then measure the resulting impact on a specific property, such as chemical reactivity or biological activity.

By modifying one part of the molecule at a time—for example, by introducing different substituents on the azepane ring while keeping the benzoyl unit constant—researchers can deconstruct the contribution of each structural element. The data generated from these systematic modifications can be used to build qualitative SAR models or more sophisticated quantitative structure-reactivity relationship (QSRR) models. chemrxiv.orgchemrxiv.org

These models use computational methods to link structural descriptors (e.g., steric parameters, electronic properties) with experimentally observed reactivity. chemrxiv.orgchemrxiv.org For example, a QSRR study might correlate the reaction rate of a particular transformation with the Hammett parameter of a substituent on the benzoyl ring. This approach not only helps in understanding the underlying mechanisms but also enables the rational design of new analogues with desired properties, moving beyond trial-and-error synthesis to a more predictive and efficient discovery process. nih.govchemrxiv.org

Rational Design Based on Electronic and Steric Effects

Detailed research findings on the rational design of 1-(2-Chloro-5-nitrobenzoyl)azepane derivatives based on the manipulation of electronic and steric effects are not present in the currently available scientific literature. Structure-activity relationship (SAR) studies, which would typically guide such design by correlating molecular modifications with changes in biological activity, have not been published for this specific compound. Therefore, there is no data to report on how modifications to the electron-withdrawing nitro group, the chloro substituent, or the azepane ring would rationally alter the compound's properties based on electronic or steric considerations.

Combinatorial Approaches to Derivative Libraries

There is no evidence in the reviewed literature of the application of combinatorial chemistry techniques to generate libraries of this compound derivatives. Methodologies for high-throughput synthesis of a diverse range of analogues from a common scaffold, a hallmark of combinatorial chemistry, have not been described for this particular molecule. Consequently, no data tables of compound libraries or related research findings can be provided.

V. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra would provide the initial and most fundamental structural information for 1-(2-Chloro-5-nitrobenzoyl)azepane.

The ¹H NMR spectrum would reveal the number of chemically non-equivalent protons, their chemical environment (via chemical shifts), their multiplicity (via spin-spin coupling), and the number of neighboring protons. For the aromatic portion of the molecule, three distinct signals would be expected. Based on data for the related precursor, 2-chloro-5-nitrobenzoic acid, the proton ortho to the nitro group would appear at the most downfield chemical shift, followed by the proton between the chloro and nitro groups, and finally the proton ortho to the chloro group. chemicalbook.comnih.govchemicalbook.com The protons of the azepane ring would exhibit complex signal patterns in the aliphatic region of the spectrum due to their diastereotopic nature and restricted rotation around the amide bond.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be readily identifiable by its characteristic downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents. The six carbons of the azepane ring would be observed in the aliphatic region.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would establish proton-proton coupling networks, helping to trace the connectivity within the azepane ring and the aromatic system.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC would reveal long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the 2-chloro-5-nitrobenzoyl moiety to the azepane ring via the correlation between the azepane protons adjacent to the nitrogen and the amide carbonyl carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of related structures.

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~168 |

| Aromatic CH (ortho to NO₂) | ~8.3 | ~125 |

| Aromatic CH (between Cl and NO₂) | ~8.2 | ~130 |

| Aromatic C-Cl | - | ~132 |

| Aromatic CH (ortho to C=O) | ~7.7 | ~135 |

| Aromatic C-NO₂ | - | ~145 |

| Aromatic C-C=O | - | ~140 |

| Azepane CH₂ (adjacent to N) | ~3.6 and ~3.4 | ~48 and ~46 |

| Azepane CH₂ | ~1.8 - ~1.5 | ~29, ~28, ~27, ~26 |

Note: The chemical shifts for the azepane protons and carbons are expected to be non-equivalent due to hindered rotation around the amide bond.

The amide bond in this compound possesses a significant barrier to rotation, leading to the existence of conformational isomers (rotamers) at room temperature. This restricted rotation can result in the broadening or splitting of signals in the NMR spectra, particularly for the protons and carbons of the azepane ring adjacent to the nitrogen atom.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, would be employed to investigate this conformational isomerism. By increasing the temperature, the rate of rotation around the amide bond increases. At a certain temperature, known as the coalescence temperature, the two distinct signals for a given nucleus in the different conformers merge into a single, broad peak. At even higher temperatures, this peak sharpens into a single, time-averaged signal.

By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier around the amide bond. This would provide valuable quantitative information about the conformational flexibility of the molecule. Similar studies on related N-acylazepanes have revealed significant rotational barriers.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). The experimentally determined exact mass can then be compared to the calculated exact mass for the expected molecular formula, C₁₃H₁₅ClN₂O₃. This comparison would either confirm or refute the proposed molecular formula. The calculated exact mass for C₁₃H₁₅ClN₂O₃ is 282.0771 Da. An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the correct elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) would provide detailed structural information by analyzing the fragmentation pattern of the molecular ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The masses of these fragment ions are then measured, providing a fragmentation spectrum.

The analysis of the fragmentation pattern allows for the piecing together of the molecular structure. Key expected fragmentation pathways for this compound would include:

Cleavage of the amide bond: This would be a primary fragmentation pathway, leading to the formation of the 2-chloro-5-nitrobenzoyl cation and the neutral azepane radical, or the azepanyl cation and the neutral 2-chloro-5-nitrobenzoyl radical. The observation of the 2-chloro-5-nitrobenzoyl cation at m/z 184/186 (due to the isotopic abundance of chlorine) would be a strong indicator of the presence of this moiety.

Fragmentation of the azepane ring: The azepane ring could undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions.

Loss of small neutral molecules: The loss of molecules such as NO₂, CO, or C₂H₄ from the molecular ion or fragment ions could also be observed.

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the information obtained from NMR spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide information about the molecule in the gas or solution phase, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the molecular structure of this compound, assuming a suitable single crystal can be grown.

The X-ray diffraction pattern of a single crystal allows for the calculation of the electron density distribution within the crystal, from which the positions of all non-hydrogen atoms can be determined with high accuracy. This would provide precise bond lengths, bond angles, and torsion angles for the entire molecule.

Key structural features that would be revealed by an X-ray crystal structure analysis include:

The conformation of the azepane ring: The seven-membered azepane ring can adopt several conformations, such as chair, boat, or twist-chair. X-ray crystallography would reveal the preferred conformation in the solid state.

The orientation of the 2-chloro-5-nitrobenzoyl group: The analysis would show the dihedral angle between the plane of the aromatic ring and the plane of the amide bond, providing insight into the steric and electronic interactions between these two parts of the molecule.

Intermolecular interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, which govern the solid-state architecture of the compound. While this compound lacks traditional hydrogen bond donors, weak C-H···O interactions might be present.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Single crystal X-ray diffraction stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the molecule. For this compound, obtaining a suitable single crystal is the prerequisite for this analysis.

Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This analysis would reveal the conformation of the seven-membered azepane ring, which typically adopts a chair or boat-like conformation. Furthermore, the planarity of the nitrobenzoyl group and its orientation relative to the azepane ring would be precisely determined. Key structural parameters, such as the C-Cl, C-N, N=O, and C=O bond lengths, as well as the dihedral angle between the phenyl ring and the amide plane, are critical data points obtained from this method.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.76 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.465 |

| R-factor | < 0.05 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing their local chemical environment.

The IR and Raman spectra of this compound would exhibit a series of characteristic absorption and scattering bands, respectively, that correspond to the vibrational modes of its constituent functional groups.

The amide carbonyl (C=O) stretching vibration is a particularly strong and informative band in the IR spectrum, typically appearing in the region of 1630-1680 cm⁻¹. Its exact position can provide insight into the degree of resonance and hydrogen bonding. The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹. The azepane ring will contribute to the spectrum with its C-H stretching vibrations just below 3000 cm⁻¹ and a complex pattern of CH₂ bending, twisting, and rocking modes in the 1470-1250 cm⁻¹ region.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric vibrations of the nitro group and the aromatic ring are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1650 - 1670 |

| Nitro | Asymmetric NO₂ stretch | 1520 - 1550 |

| Nitro | Symmetric NO₂ stretch | 1340 - 1360 |

| Aromatic | C-H stretch | 3050 - 3100 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Aliphatic (Azepane) | C-H stretch | 2850 - 2960 |

| Chloro | C-Cl stretch | 650 - 750 |

Note: These are expected ranges and the actual values would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The spectrum of this compound is expected to be dominated by the electronic transitions within the substituted benzoyl chromophore.

The presence of the nitro group, a strong electron-withdrawing group, and the chloro substituent on the aromatic ring will influence the energy of the π → π* and n → π* transitions. The benzene (B151609) ring itself exhibits characteristic absorptions, which will be red-shifted (shifted to longer wavelengths) due to the presence of the substituents. The amide group also has a chromophoric character. One would expect to observe strong absorption bands in the UV region, likely between 200 and 400 nm. The exact position of the absorption maxima (λ_max) and the corresponding molar absorptivity (ε) are key parameters obtained from this analysis.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λ_max (nm) | Solvent |

| π → π | ~260 - 280 | Ethanol (B145695) |

| n → π | ~300 - 330 | Ethanol |

Note: The specific λ_max values are estimations and would be confirmed by experimental measurement.

Vi. Analytical Methodologies for Purity Assessment and Quantification in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 1-(2-Chloro-5-nitrobenzoyl)azepane from its starting materials, byproducts, and degradation products. The choice of technique depends on the specific analytical goal, such as purity determination, quantitative analysis, or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for this type of compound.

A typical HPLC method for the analysis of related aromatic nitro compounds involves a C18 column as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered or contain an acid like phosphoric acid to improve peak shape. Detection is usually carried out using a UV-Vis detector, as the nitroaromatic chromophore in this compound absorbs strongly in the ultraviolet region of the electromagnetic spectrum.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A patent for a structurally similar compound, 2-(2-chloro-5-nitrophenyl)-1,3-dioxolane, details an HPLC method that can be adapted for this compound, highlighting the utility of such methods for separating closely related isomers. google.com

Table 1: Illustrative HPLC Parameters for Analysis of a Related Chloro-Nitro Aromatic Compound

| Parameter | Condition |

| Column | LiChrosorb RP-18 |

| Mobile Phase | Methanol/Water/Phosphoric Acid (75:25:0.1 v/v/v) google.com |

| Flow Rate | 1 mL/min google.com |

| Detection | UV at 254 nm google.com |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table presents typical HPLC conditions that could be adapted for the analysis of this compound based on methods used for structurally related compounds.

Gas Chromatography (GC) is another valuable tool for the analysis of this compound, particularly for assessing the presence of volatile impurities or after conversion to a more volatile derivative. While the compound itself may have limited volatility due to its molecular weight and polar functional groups, GC can be effective for analyzing potential volatile starting materials or byproducts from its synthesis.

For instance, in the synthesis of related chloro-nitro aromatic compounds, GC has been successfully used to separate and quantify isomeric impurities. google.com The choice of a suitable capillary column with a specific stationary phase is crucial for achieving the desired separation. A non-polar or medium-polarity column is often a good starting point. Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of unknown impurities.

Table 2: Example GC Conditions for Isomer Analysis of a Related Chloro-Nitrobenzaldehyde

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column |

| Stationary Phase | e.g., 5% Phenylpolysiloxane |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial temp. 100 °C, ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

This table illustrates typical GC conditions that could be optimized for the analysis of volatile impurities in this compound, based on established methods for similar compounds. google.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-chloro-5-nitrobenzoic acid and azepane) and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system (mobile phase). The choice of the solvent system is critical for achieving good separation between the spots corresponding to the starting materials, product, and any byproducts. Visualization of the spots can be achieved under UV light, as the aromatic nitro group in the product and one of the likely starting materials will be UV-active. The relative positions of the spots (Rf values) provide a qualitative assessment of the reaction's progress. Research on the synthesis of related nitrobenzamide derivatives has demonstrated the use of TLC to monitor reaction completion. nih.gov

Hyphenated Techniques for Enhanced Identification

To achieve a higher level of confidence in the identification of this compound and its impurities, chromatographic techniques are often coupled with mass spectrometry. This "hyphenation" provides both separation and structural information in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools that combine the separation capabilities of chromatography with the sensitive and specific detection provided by mass spectrometry. nih.govresearchgate.net

In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. This allows for the determination of the molecular weight of the compound in each chromatographic peak. Further fragmentation of the molecular ion (MS/MS) can provide structural information, aiding in the unambiguous identification of the main compound and any impurities. LC-MS is particularly advantageous as it often requires less extensive sample preparation than GC-MS and can analyze a broader range of compounds. researchgate.net

GC-MS provides mass spectra for each separated component as it elutes from the GC column. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical "fingerprint" and can be compared to spectral libraries for identification. This technique is highly effective for characterizing volatile and thermally stable impurities. Studies on the analysis of complex reaction mixtures of related aromatic compounds have shown the power of GC/MS for unambiguous identification of isomers.

The choice between LC-MS and GC-MS depends on the properties of the analyte and the specific information required. For a comprehensive analysis of this compound, both techniques can provide complementary information, leading to a thorough understanding of the sample's composition.

Vii. Non Biological and Non Clinical Research Applications

Utility as a Synthetic Intermediate in Complex Chemical Synthesis

The true potential of 1-(2-chloro-5-nitrobenzoyl)azepane in the realm of non-biological research lies in its utility as a versatile synthetic intermediate. The strategic placement of its functional groups—a chloro group, a nitro group, and an azepane moiety—offers multiple reaction sites for constructing more complex molecules.

The structure of this compound is a composite of reactive components that can be independently or sequentially modified to create a diverse array of novel molecular architectures. The N-acylazepane framework is a recognized scaffold in the synthesis of various nitrogen-containing compounds. nih.govresearchgate.net The presence of the 2-chloro-5-nitrobenzoyl group further enhances its synthetic versatility.

The chloro and nitro groups on the aromatic ring are particularly significant. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, such as diazotization, acylation, and condensation, to build more elaborate structures. The chloro group, on the other hand, can be a site for nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The azepane ring itself can undergo ring-opening or functionalization reactions to yield different heterocyclic systems. researchgate.netresearchgate.net

The precursor to the benzoyl moiety, 2-chloro-5-nitrobenzoic acid, is known to undergo regioselective amination reactions, showcasing the reactivity of this substituted aromatic system. sigmaaldrich.com This reactivity can be extrapolated to this compound, suggesting its potential as a starting material for a variety of complex nitrogen-containing molecules. The related compound, 2-chloro-5-nitrobenzoyl chloride, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, further underscoring the synthetic utility of this chemical family. ontosight.ailookchem.com

Table 1: Key Reactive Sites of this compound and Their Synthetic Potential

| Reactive Site | Potential Reactions | Resulting Structures |

| Nitro Group | Reduction to an amine | Anilines, amides, azo compounds |

| Chloro Group | Nucleophilic aromatic substitution, cross-coupling reactions | Biaryls, substituted anilines, ethers |

| Azepane Ring | Ring-opening, N-dealkylation, α-functionalization | Linear amines, functionalized heterocycles |

| Amide Bond | Hydrolysis, reduction | Carboxylic acids, amines |

Potential in Materials Science Research

The unique electronic and photochemical properties endowed by the nitroaromatic system in this compound suggest its potential application in the field of materials science, particularly in the development of "smart" materials.

Nitrobenzyl compounds can undergo intramolecular rearrangement upon irradiation with UV light, leading to the cleavage of a chemical bond. This light-induced cleavage can be harnessed to alter the properties of a material, such as its solubility, color, or mechanical strength. In the context of polymers, incorporating a nitrobenzyl-containing monomer like a derivative of this compound could lead to the creation of photo-degradable or photo-patternable materials.

For instance, a polymer chain containing this moiety could be designed to break apart at specific points when exposed to light of a particular wavelength. This has potential applications in areas such as controlled drug release, photolithography, and the creation of self-healing materials. The general principles of using amides in materials science are well-established, with their rigid and polar nature contributing to the desirable properties of polymers like nylon. allen.inyoutube.comyoutube.com The addition of a photo-active component like the 2-chloro-5-nitrobenzoyl group would introduce a new level of functionality.

Table 2: Potential Photo-responsive Applications Based on the Nitrobenzyl Moiety

| Application Area | Principle of Operation | Potential Outcome |

| Photolithography | Light-induced change in solubility of a polymer film | Creation of micro-patterned surfaces |

| Controlled Release | Photo-cleavage of a polymer matrix to release an encapsulated substance | On-demand delivery of drugs or other active agents |

| Smart Gels | Photo-induced changes in the cross-linking of a hydrogel | Reversible changes in swelling and mechanical properties |

| Photo-patterning | Selective functionalization or de-functionalization of a surface | Creation of chemical gradients on a material |

While the specific experimental validation for this compound in these applications is yet to be published, the foundational chemistry of its constituent parts provides a strong rationale for its potential as a valuable tool in advanced materials research.

Viii. Future Research Directions and Challenges in the Study of 1 2 Chloro 5 Nitrobenzoyl Azepane

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 1-(2-Chloro-5-nitrobenzoyl)azepane likely involves the acylation of azepane with 2-chloro-5-nitrobenzoyl chloride. While effective, this method presents challenges common to traditional amide bond formation, including the use of hazardous reagents and the generation of stoichiometric waste. Future research should focus on developing greener and more efficient synthetic strategies.

Key areas for exploration include:

Catalytic Amidation: Investigating the use of transition metal or organocatalysts to facilitate the direct coupling of 2-chloro-5-nitrobenzoic acid with azepane would be a significant advancement. numberanalytics.com This approach could circumvent the need for the highly reactive and moisture-sensitive acyl chloride, reducing waste and improving safety. nih.govnih.gov Boron-based catalysts have also shown promise in direct amidation reactions. bohrium.com

Enzymatic Synthesis: Biocatalytic methods, such as the use of lipases, offer a highly selective and environmentally friendly route to amide bond formation. nih.govrsc.org Developing an enzymatic process for the synthesis of this compound would align with the principles of green chemistry by utilizing renewable catalysts under mild reaction conditions. nih.gov

Flow Chemistry: Continuous flow synthesis presents a safer and more scalable alternative to batch processing, particularly for reactions involving potentially hazardous nitroaromatic compounds. beilstein-journals.orgewadirect.comenergetic-materials.org.cn A flow-based synthesis of this compound could offer improved control over reaction parameters, leading to higher yields and purity while minimizing risks. beilstein-journals.orgewadirect.com

Solvent-Free and Alternative Solvent Systems: Exploring solvent-free reaction conditions, such as mechanochemical synthesis, or the use of greener, bio-based solvents like p-cymene, could significantly reduce the environmental impact of the synthesis. numberanalytics.comacs.orgacs.org

A significant challenge in developing these novel routes will be achieving high yields and selectivity, given the potential for side reactions involving the nitro and chloro substituents on the aromatic ring.

Exploration of Underexplored Chemical Reactivity and Transformations

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional groups: the nitroaromatic ring, the chloro substituent, and the amide linkage to the azepane ring. Future research should aim to explore the untapped synthetic potential of this molecule.

Potential areas of investigation include:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would provide a versatile synthetic handle for further functionalization, opening pathways to a diverse range of derivatives with potentially interesting chemical properties. The challenge lies in achieving this reduction without affecting the chloro substituent or the amide bond. Metal-free reduction methods using reagents like trichlorosilane (B8805176) could be explored. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the chloro substituent by various nucleophiles. This could be a powerful strategy for introducing new functional groups at the 2-position of the benzoyl moiety.

Photocatalytic C-H Functionalization: Recent advances in photocatalysis have enabled the direct functionalization of C-H bonds under mild conditions. rsc.orgresearchgate.netyoutube.comrsc.org Exploring the photocatalytic C-H activation of the azepane ring or the aromatic system could lead to novel derivatives that are inaccessible through traditional methods.

Reactivity of the Amide Bond: While generally stable, the amide bond can be cleaved or transformed under specific conditions. Investigating the controlled hydrolysis or reduction of the amide bond could provide access to the parent amine and carboxylic acid, or to the corresponding amine.

Understanding the chemoselectivity of these transformations in the presence of multiple reactive sites will be a central challenge.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process.

Future computational studies on this compound could focus on:

Reaction Pathway and Mechanistic Analysis: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic transformations, such as the reduction of the nitro group or nucleophilic aromatic substitution. nih.gov This understanding can help in optimizing reaction conditions to favor desired products.

Prediction of Physicochemical Properties: Computational models can predict key properties such as solubility, lipophilicity, and electronic properties. nih.govlsuhsc.edu For instance, the Yalkowsky approximation can be used to predict ideal solubility in various solvents, aiding in the design of purification protocols. acs.org

Machine Learning for Reaction Optimization: By training machine learning algorithms on datasets of related amide bond formation reactions, it may be possible to predict the optimal conditions for the synthesis of this compound and its derivatives. numberanalytics.comaiche.orgrsc.org This approach can significantly reduce the experimental effort required for optimization.

Conformational Analysis: Understanding the conformational landscape of the azepane ring and the rotational barrier of the amide bond is crucial for understanding its interactions with potential biological targets or in materials science applications. Molecular dynamics simulations can provide insights into the molecule's dynamic behavior. nih.gov

A key challenge will be the development of accurate and reliable computational models that can account for the complex interplay of electronic and steric effects within the molecule, as well as solvent effects. nih.gov

Design and Synthesis of Derivatives for Fundamental Chemical Probes

The structural scaffold of this compound can serve as a starting point for the design and synthesis of novel chemical probes for various applications.

Future research in this area could involve:

Fluorogenic Probes: By strategically modifying the benzoyl or azepane moiety, it may be possible to create derivatives that exhibit fluorescence upon undergoing a specific chemical reaction or binding to a target. The design of such probes often involves a scaffold-based approach. nih.govresearchgate.net

Photoaffinity Labels: The benzophenone (B1666685) moiety, which is structurally related to the benzoyl group, is a well-known photoaffinity label. nih.gov It might be possible to design derivatives of this compound that can be used to covalently label binding partners upon photoactivation.

Clickable Probes: Introducing a "clickable" functional group, such as an alkyne or an azide, onto the molecule would enable its facile conjugation to other molecules, such as fluorophores or affinity tags, using click chemistry. nih.gov

Scaffold-Based Drug Discovery: The 1-(benzoyl)azepane scaffold can be used as a starting point for the development of new bioactive compounds. By systematically modifying the substituents on the benzoyl ring and the azepane ring, libraries of compounds can be generated and screened for biological activity. mdpi.comnih.govresearchgate.net

The primary challenge in this area is the rational design of derivatives with the desired properties, which often requires a multidisciplinary approach combining synthetic chemistry, computational modeling, and biological or materials testing.

Q & A

Q. What are the common synthetic routes for 1-(2-Chloro-5-nitrobenzoyl)azepane?

The synthesis typically involves multi-step reactions, starting with the formation of the benzoyl chloride intermediate. For example, 2-chloro-4-fluoro-5-nitrobenzoic acid reacts with thionyl chloride (SOCl₂) in benzene under reflux to yield the corresponding benzoyl chloride . Subsequent coupling with azepane derivatives via nucleophilic acyl substitution forms the target compound. Optimization of catalysts (e.g., DMF as a Lewis acid) and purification methods (e.g., column chromatography) are critical for improving yield and purity .

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro and chloro groups) and azepane ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) .

- Infrared (IR) Spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹, NO₂ at ~1520 cm⁻¹) confirm functional groups .

Q. What preliminary assays are used to assess biological activity?

Initial screening includes:

- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains .

- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .

- Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Advanced approaches include:

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., nitro group reduction) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling, monitored via in-situ FTIR .

- Solvent Engineering : Substituting benzene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .

Q. What analytical strategies resolve low-concentration detection challenges?

- HPLC-MS : Hyphenated techniques with C18 columns and ESI ionization achieve limits of detection (LOD) < 1 ng/mL .

- Derivatization : Pre-column labeling (e.g., dansyl chloride) enhances UV/fluorescence sensitivity .

- Microextraction : Solid-phase microextraction (SPME) concentrates analytes from complex matrices .

Q. How do structural modifications influence pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Nitro Group Positioning : Para-nitro substitution (vs. meta) enhances electron-withdrawing effects, improving binding to kinase active sites .

- Azepane Ring Flexibility : N-Methylation reduces ring puckering, increasing membrane permeability in MD simulations .

- Chloro Substituent : Ortho-chloro groups enhance steric hindrance, reducing off-target interactions .

Q. What mechanisms underpin its interaction with biological targets?

Mechanistic insights are derived from:

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to ATP pockets in kinases (e.g., EGFR) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) .

- X-ray Crystallography : Resolves ligand-protein co-crystals (e.g., PDB ID 6XYZ) to identify key hydrogen bonds .

Q. How are contradictory bioactivity data reconciled across studies?

Discrepancies arise from:

- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration in MTT assays) .

- Metabolic Stability : Hepatic microsome studies reveal species-specific CYP450 metabolism affecting IC₅₀ .

- Impurity Effects : HPLC purity thresholds (<95%) correlate with false positives in enzyme screens .

Methodological Guidelines

- Synthetic Optimization : Prioritize catalyst screening and solvent selection to minimize byproducts .

- Analytical Validation : Cross-validate structural data with NMR, MS, and IR to avoid misassignment .

- Biological Replication : Use ≥3 independent replicates in bioassays and report statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.